4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide)

Catalog No.
S11628667
CAS No.
M.F
C20H28N2O6S3
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide)

Product Name

4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide)

IUPAC Name

4-[4-(diethylsulfamoyl)phenyl]sulfonyl-N,N-diethylbenzenesulfonamide

Molecular Formula

C20H28N2O6S3

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C20H28N2O6S3/c1-5-21(6-2)30(25,26)19-13-9-17(10-14-19)29(23,24)18-11-15-20(16-12-18)31(27,28)22(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

PDRDLNXYSGWGTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC

4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide) is a sulfonamide compound characterized by its two N,N-diethylbenzenesulfonamide groups linked by a sulfonyl (-SO2-) moiety. This compound possesses a molecular formula of C20H30N2O4S2C_{20}H_{30}N_{2}O_{4}S_{2} and a molecular weight of approximately 406.60 g/mol. The structure features two benzenesulfonamide units, which contribute to its chemical properties and biological activity. Sulfonamides are known for their antibacterial properties and are widely studied in medicinal chemistry.

The chemical behavior of 4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide) can be understood through various types of reactions:

  • Substitution Reactions: The sulfonamide groups can undergo nucleophilic substitution, where the nitrogen atom can be attacked by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, the sulfonamide bonds may hydrolyze, resulting in the release of N,N-diethylbenzenesulfonamide.
  • Redox Reactions: The sulfonyl group can participate in redox reactions under specific conditions, influencing the stability and reactivity of the compound.

4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide) exhibits significant biological activity due to its sulfonamide structure. Sulfonamides are recognized for their antibacterial effects, particularly against Gram-positive bacteria. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of dihydropteroate synthase, an enzyme crucial for the production of folic acid in bacteria. This mechanism makes them valuable in treating various bacterial infections.

Several methods are available for synthesizing 4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide):

  • Condensation Reaction: A common method involves the condensation of two equivalents of N,N-diethylbenzenesulfonamide with a suitable sulfonyl chloride or sulfone under basic conditions to form the desired bis-sulfonamide.
  • Sulfonylation: Another approach includes the direct sulfonylation of N,N-diethylbenzenesulfonamide using sulfur trioxide or chlorosulfonic acid, followed by subsequent reactions to yield the final product.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and coupling reactions to achieve the desired structure.

4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide) has several applications:

  • Pharmaceuticals: Due to its antibacterial properties, it can be utilized in drug formulations targeting bacterial infections.
  • Research: This compound serves as a model in studies investigating sulfonamide derivatives and their interactions with biological targets.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of other complex organic molecules.

Studies on 4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide) have focused on its interactions with various biological systems:

  • Enzyme Inhibition: Research has demonstrated its ability to inhibit enzymes involved in bacterial metabolism, confirming its potential as an antibacterial agent.
  • Binding Affinity: Interaction studies using techniques like surface plasmon resonance or isothermal titration calorimetry have been conducted to assess its binding affinity towards target proteins related to bacterial growth.

Several compounds share structural characteristics with 4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide). Here is a comparison with some similar compounds:

Compound NameStructure FeaturesBiological Activity
N,N-DiethylbenzenesulfonamideSingle sulfonamide groupAntibacterial activity
4-Amino-N,N-diethylbenzenesulfonamideAmino group substitution on benzenesulfonamideEnhanced antibacterial properties
SulfanilamideSimple sulfanilamide structureBroad-spectrum antibacterial activity
4,4'-DiaminodiphenylsulfoneTwo amino groups linked by a sulfoneAnticancer and antimicrobial properties

Uniqueness

The uniqueness of 4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide) lies in its dual sulfonamide structure that enhances its potential efficacy against resistant bacterial strains compared to simpler sulfanilamides. Its design allows for more complex interactions within biological systems while maintaining significant antibacterial properties.

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Exact Mass

488.11095014 g/mol

Monoisotopic Mass

488.11095014 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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